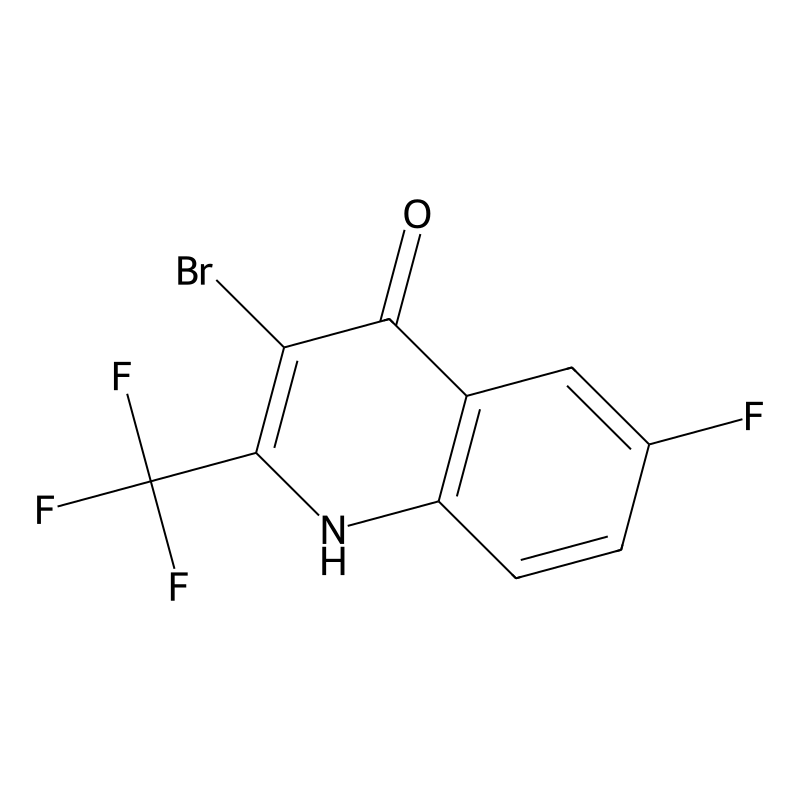3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Suppliers
Several chemical suppliers offer 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, but their descriptions primarily focus on product information and potential applications, without referencing specific published research [, ].
Structural Similarity
However, researchers might be exploring this compound due to its structural similarity to other bioactive molecules containing the quinoline core. Quinolines are a well-studied class of heterocyclic compounds with diverse pharmacological activities []. The presence of the bromine, fluorine, and trifluoromethyl groups might further influence its potential biological properties.
Future Research Directions:
Given the lack of current research on 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, future scientific investigations could explore its potential in various fields:
- Medicinal Chemistry: Researchers might investigate the compound's interaction with specific biological targets to assess its potential as a drug candidate.
- Materials Science: The unique properties of the molecule, such as its aromatic rings and functional groups, could be of interest for material design applications.
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is an organic compound classified as a halohydroxyquinoline. Its molecular formula is C10H4BrF4NO, and it has a molecular weight of approximately 303.04 g/mol. The compound features a quinoline ring structure, which is characterized by a bicyclic aromatic system containing nitrogen. The presence of bromine, fluorine, and a trifluoromethyl group contributes to its unique chemical properties and potential biological activities .
- No information on safety hazards associated with 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol was found in scientific databases []. As a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory following proper safety protocols for handling chemicals.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
- Electrophilic Aromatic Substitution: The fluorine and trifluoromethyl groups can direct electrophiles to specific positions on the quinoline ring.
- Hydrolysis: The hydroxyl group can undergo further reactions, such as esterification or etherification, depending on the reaction conditions.
Research indicates that 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol exhibits notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The presence of halogen atoms enhances its lipophilicity, which may improve its ability to penetrate biological membranes and exert pharmacological effects .
Several synthesis methods have been reported for 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol:
- Halogenation of Quinolinol Precursors: Starting from quinolin-4-ol, bromination and fluorination can be performed using suitable reagents.
- Trifluoromethylation: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of bases.
- Multi-step Synthesis: A combination of reactions involving nitration, reduction, and halogenation steps can yield the desired compound from simpler starting materials .
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol has potential applications in various fields:
- Pharmaceuticals: Its antibacterial and antifungal properties make it a candidate for drug development.
- Material Science: The compound may be utilized in the synthesis of advanced materials due to its unique electronic properties.
- Agriculture: It could serve as a pesticide or fungicide given its biological activity against pathogens .
Interaction studies involving 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol focus on its binding affinity to biological targets. Preliminary studies suggest it may interact with specific enzymes or receptors, influencing pathways related to microbial resistance or cellular signaling . Further research is necessary to elucidate these interactions fully.
Several compounds share structural characteristics with 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromoquinolin-4-ol | Bromine at position 3; lacks trifluoromethyl group | Simpler structure with less electronic influence |
| 6-Fluoroquinolin-4-ol | Fluorine at position 6; no bromine | Potentially less potent due to lack of halogen |
| 2-(Trifluoromethyl)quinolin-4(1H)-one | Trifluoromethyl group present; lacks bromine | Different functional group leading to varied reactivity |
| 5-Bromo-6-fluoroquinolin | Bromine at position 5; fluorine at position 6 | Different substitution pattern affecting activity |
The uniqueness of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol lies in its combination of multiple halogen substituents, which significantly enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a versatile candidate for further research and application in various fields.








